4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
The compound 4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol features a complex spirocyclic architecture combining a pyrazolo[1,5-c][1,3]oxazine core with a 4'-piperidine ring. Key structural elements include:
- Spiro junction: Links the benzo-fused pyrazolo-oxazine system to the piperidine ring, enforcing a rigid 3D conformation.
- Substituents: A 4-chlorophenol group at position 2, a methoxy group at position 7, and a methyl group on the piperidine nitrogen.
- Physicochemical properties: Predicted molecular formula C₂₂H₂₃ClN₃O₃ (inferred from nomenclature), with a molecular weight of ~412.9 g/mol.
Properties
IUPAC Name |
4-chloro-2-(7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-25-10-8-22(9-11-25)26-18(15-4-3-5-20(28-2)21(15)29-22)13-17(24-26)16-12-14(23)6-7-19(16)27/h3-7,12,18,27H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNHUEXUOIFJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol, with the CAS number 899983-93-8, is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular properties, mechanisms of action, and relevant case studies.
Molecular Properties
The molecular formula of 4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is , and it has a molecular weight of 413.9 g/mol. The structure includes a chloro group and a methoxy group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.9 g/mol |
| CAS Number | 899983-93-8 |
Anticancer Properties
Recent studies have indicated that compounds similar to 4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol exhibit significant anticancer properties. For example, research has shown that derivatives of spiro compounds can inhibit tumor growth through the induction of apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways such as the PI3K/Akt pathway and the MAPK pathway.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Studies on related compounds have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate that it may possess efficacy against certain bacterial strains. The presence of the phenolic hydroxyl group is often linked to antimicrobial activity due to its ability to disrupt microbial cell membranes.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar spiro compounds in vitro. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines (e.g., HeLa and MCF-7). The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Mechanisms
Another research effort focused on assessing the neuroprotective effects of derivatives resembling 4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage by upregulating antioxidant enzymes and downregulating pro-apoptotic factors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences among related compounds:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 4-chlorobenzyloxy group in increases logP (~4.5), whereas the target compound’s phenolic OH may reduce logP (~3.2), improving solubility.
- Metabolic Stability : Piperidine-containing spiro systems (target compound, ) are more prone to CYP450-mediated oxidation than cyclohexane derivatives ().
Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
